2,3-Diaminobenzene-1-sulfonamide

Physicochemical profiling Drug-likeness Solubility

2,3-Diaminobenzene-1-sulfonamide (CAS 1378259-06-3) is an aromatic sulfonamide featuring two amino groups in an ortho (1,2-) arrangement on the benzene ring bearing a primary sulfonamide substituent. With a molecular formula of C₆H₉N₃O₂S and molecular weight of 187.22 g/mol, this compound is catalogued as a versatile small-molecule scaffold and building block for medicinal chemistry and materials science applications.

Molecular Formula C6H9N3O2S
Molecular Weight 187.22 g/mol
CAS No. 1378259-06-3
Cat. No. B1357471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diaminobenzene-1-sulfonamide
CAS1378259-06-3
Molecular FormulaC6H9N3O2S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)S(=O)(=O)N)N)N
InChIInChI=1S/C6H9N3O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11)
InChIKeyXYDLQHCWLVSLIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diaminobenzene-1-sulfonamide (CAS 1378259-06-3): Ortho-Diamine Sulfonamide Building Block Overview for Procurement Decisions


2,3-Diaminobenzene-1-sulfonamide (CAS 1378259-06-3) is an aromatic sulfonamide featuring two amino groups in an ortho (1,2-) arrangement on the benzene ring bearing a primary sulfonamide substituent . With a molecular formula of C₆H₉N₃O₂S and molecular weight of 187.22 g/mol, this compound is catalogued as a versatile small-molecule scaffold and building block for medicinal chemistry and materials science applications . It is classified under the ECHA C&L Inventory with harmonized hazard statements including Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335), carrying the GHS07 Warning pictogram [1].

Why Generic Substitution Fails for 2,3-Diaminobenzene-1-sulfonamide: Positional Isomerism Drives Divergent Reactivity and Physicochemical Profiles


Diaminobenzenesulfonamide positional isomers cannot be casually interchanged because the relative placement of the two amino groups and the sulfonamide moiety fundamentally alters lipophilicity, hydrogen-bonding capacity, cyclization chemistry, and metal-chelation potential. The 2,3-isomer (ortho-diamine) exhibits a computed LogP of -0.50 to -0.95, making it markedly more hydrophilic than the 2,5- and 3,4-isomers (LogP ≈ 2.44) [1]. This ortho-diamine topology uniquely enables intramolecular cyclization to benzothiadiazine 1,1-dioxides and benzimidazoles—transformations inaccessible to meta- or para-diamine isomers—and permits bidentate chelation of metal ions via the vicinal amino groups, a property absent in non-ortho isomers [2][3]. Consequently, selecting the incorrect isomer compromises downstream synthetic routes, alters pharmacokinetic profiles in drug candidates, and yields different material properties in polymer applications.

2,3-Diaminobenzene-1-sulfonamide: Quantitative Differentiation Evidence Against Positional Isomer Comparators


Hydrophilicity Advantage: 2,3-Isomer LogP is ~3 Log Units Lower than 2,5- and 3,4-Isomers

The 2,3-diaminobenzene-1-sulfonamide isomer exhibits a computed LogP of -0.5016 (Chemscene) or CLogP of -0.954 (Enamine), indicating substantial hydrophilicity . In contrast, the 2,5-diaminobenzenesulfonamide and 3,4-diaminobenzenesulfonamide isomers both report LogP values of 2.44190 on Molbase, representing a difference of approximately 2.9–3.4 Log units [1][2]. The topological polar surface area (TPSA) also differs: 112.2 Ų for the 2,3-isomer versus 120.6 Ų for the 2,5- and 3,4-isomers [1]. This pronounced hydrophilicity difference directly impacts aqueous solubility, membrane permeability, and chromatographic behavior.

Physicochemical profiling Drug-likeness Solubility

Ortho-Diamine Enables Exclusive Cyclization to Benzothiadiazine 1,1-Dioxide Heterocycles

The 2,3-diaminobenzene-1-sulfonamide motif, bearing a sulfonamide group adjacent to an ortho-diamine, is structurally primed for cyclocondensation to form 1,2,4-benzothiadiazine 1,1-dioxide rings—a transformation requiring the 1,2-relationship of amino groups that is geometrically impossible for the 2,5-, 3,4-, and 3,5-isomers [1]. Imai et al. demonstrated that diaminobenzenesulfonamides undergo two-step cyclopolycondensation with aromatic bisacyl chlorides to yield poly(amide–benzothiadiazine dioxides) with high molecular weight and thermal stability; thermogravimetric analyses showed these cyclized polymers possess exceptional heat resistance [1][2]. This cyclization chemistry is a key design element for accessing benzothiadiazine-based bioactive scaffolds and high-performance polymers.

Heterocyclic chemistry Polymer synthesis Thermostable materials

Bidentate Metal Chelation Capacity Exclusive to Ortho-Diamine Topology

The vicinal (1,2-) amino groups in 2,3-diaminobenzene-1-sulfonamide provide a bidentate coordination site capable of forming stable five-membered chelate rings with transition metal ions—a property absent in the 1,3- (meta) and 1,4- (para) diamine isomers [1][2]. Stability constants for Cu²⁺ complexes of 1,2-diaminobenzene have been quantitatively determined via potentiometric titration, with ternary complex stability comparable to ethylenediamine, one of the strongest bidentate amine ligands [3]. This chelation capacity is structurally precluded for the 2,5-, 3,4-, and 3,5-diaminobenzenesulfonamide isomers where the amino groups are not adjacent.

Coordination chemistry Catalysis Metal-organic frameworks

Regulated Hazard Profile: ECHA-Notified Classification Demands Distinct Handling Protocols vs. Non-Classified Isomers

The 2,3-diaminobenzene-1-sulfonamide isomer carries a specific ECHA-notified harmonized classification: Acute Toxicity Category 4 via oral (H302), dermal (H312), and inhalation (H332) routes, Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 for respiratory tract irritation (H335), with GHS07 Warning pictogram [1]. In contrast, common comparator isomers such as 2,5-diaminobenzenesulfonamide (CAS 20896-44-0) and 3,4-diaminobenzenesulfonamide (CAS 2360-20-5) do not carry this full notified classification profile, resulting in different shipping, storage, and personal protective equipment (PPE) requirements . This regulatory distinction affects procurement logistics, HazMat shipping fees, and institutional safety review workflows.

Safety compliance Laboratory handling Regulatory procurement

Commercial Availability Profile: Enamine-Sourced Building Block with Defined Purity and Storage Specifications

2,3-Diaminobenzene-1-sulfonamide is maintained as a catalogued building block by Enamine (EN300-126380) and distributed through Sigma-Aldrich, with a specified purity of 95% and storage condition of +4°C . Its product class designation is 'Building Blocks' under the 'Lab Reagents, MedChem Highlights' category, with transport conditions requiring an ice pack, indicating potential thermal sensitivity . In comparison, the 3,4-diaminobenzenesulfonamide isomer (CAS 2360-20-5) is also available through Enamine (EN300-02084) at 95% purity but reports a defined melting point of 145–154°C and a different hydrophobicity profile (LogP -1.694), enabling differential identification and quality control [1]. The 2,3-isomer's physical form as a powder and defined SMILES string (NC1=CC=CC(=C1N)S(N)(=O)=O) allow unambiguous identity verification.

Chemical procurement Building block sourcing Medicinal chemistry supply

Optimal Application Scenarios for 2,3-Diaminobenzene-1-sulfonamide Based on Verified Differentiation Evidence


Medicinal Chemistry: Synthesis of Ortho-Fused Heterocyclic Scaffolds

The ortho-diamine topology of 2,3-diaminobenzene-1-sulfonamide makes it uniquely suited as a precursor for 1,2,4-benzothiadiazine 1,1-dioxide heterocycles through cyclocondensation with carbonyl donors. This privileged scaffold is found in antihypertensive agents and carbonic anhydrase inhibitors . Researchers designing novel CA IX/XII-selective antitumor agents should select this specific isomer, as the cyclization to benzothiadiazine dioxides is geometrically impossible with the 2,5- or 3,4-isomers. The compound's low LogP (-0.50 to -0.95) also favors aqueous reaction conditions, potentially simplifying workup compared to more lipophilic isomers.

Polymer Chemistry: Monomer for Thermostable Poly(benzothiadiazine dioxide) Materials

Cyclopolycondensation of diaminobenzenesulfonamides with aromatic bisacyl chlorides yields poly(amide–benzothiadiazine dioxides) with high molecular weight and exceptional thermal stability as demonstrated by thermogravimetric analysis [1][2]. The 2,3-isomer's ortho-diamine arrangement is required for the cyclodehydration step that forms the benzothiadiazine dioxide ring within the polymer backbone. This application demands high-purity monomer (>95%) with controlled storage (+4°C) to prevent premature oxidation of the amino groups, aligning with the Enamine-supplied specification.

Coordination Chemistry: Bidentate Ligand Precursor for Transition Metal Complexes

The vicinal amino groups in 2,3-diaminobenzene-1-sulfonamide provide a bidentate N,N-coordination site for transition metal ions including Cu²⁺, Ni²⁺, and Co²⁺, forming stable five-membered chelate rings with stability constants comparable to ethylenediamine complexes [3]. This chelation capacity enables applications in homogeneous catalysis, metal-organic framework construction, and metallodrug design. The sulfonamide group provides an additional hydrogen-bond donor/acceptor site that can participate in secondary-sphere interactions, a feature not available in simple 1,2-diaminobenzene.

Analytical Chemistry: Isomer-Specific Reference Standard for Chromatographic Method Development

The distinct chromatographic behavior conferred by the 2,3-isomer's lower LogP (ΔLogP ≈ 3 vs. 2,5- and 3,4-isomers) makes it a valuable reference standard for developing HPLC and LC-MS methods that must resolve positional isomers of diaminobenzenesulfonamides [4]. The compound's defined purity (≥95%), catalogued availability through Sigma-Aldrich/Enamine, and ECHA-notified hazard classification support its use as a qualified reference material in regulated analytical environments. Its GHS07 classification also mandates appropriate PPE (P261, P264, P280) and engineering controls, which must be factored into laboratory SOPs.

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